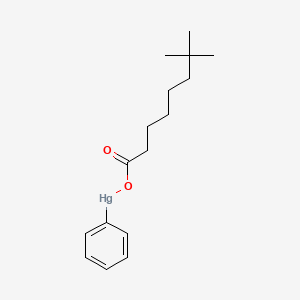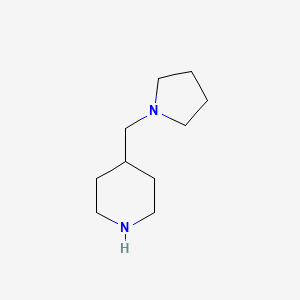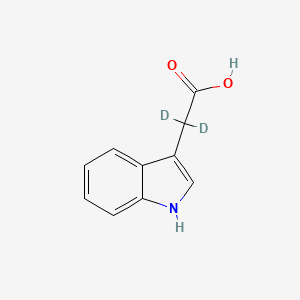
Acide indole-3-acétique-2,2-d2
Vue d'ensemble
Description
Indole-3-acetic-2,2-d2 acid is the deuterium labeled 3-Indoleacetic acid. 3-Indoleacetic acid (Indole-3-acetic acid) is the most common natural plant growth hormone of the auxin class. It can be added to cell culture medium to induce plant cell elongation and division .
Synthesis Analysis
The synthesis of Indole-3-acetic-2,2-d2 acid involves the oxidation of the substrate indole-3-acetaldehyde using the cofactor nicotinamide adenine dinucleotide (NAD+). This process is catalyzed by the enzyme AldA, an aldehyde dehydrogenase (ALDH) from the bacterial plant pathogen Pseudomonas syringae . The production of IAA was optimized in shake-flask culture using a cost-effective medium containing 4.5% crude glycerol, 2% CSL, and 0.55% feed-grade L-tryptophan .Molecular Structure Analysis
The molecular formula of Indole-3-acetic-2,2-d2 acid is C10D2H7NO2. It has a molecular weight of 177.20 g/mol. The InChI string is 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 .Physical And Chemical Properties Analysis
IAA is a colorless solid that is soluble in polar organic solvents .Applications De Recherche Scientifique
Promotion de la croissance des plantes
L'IAA-d2 est connu pour jouer un rôle significatif dans la promotion de la croissance des plantes. Il influence divers processus physiologiques tels que la croissance des racines après la germination, le temps de floraison et la régulation du métabolisme du sucre dans les plantes .
Morphogenèse des feuilles
Ce composé est impliqué dans la morphogenèse des feuilles et le développement du réseau vasculaire au sein des plantes, ce qui est crucial pour le transport des nutriments et l'architecture globale des plantes .
Interactions plante-pathogène
L'IAA-d2 joue également un rôle dans les interactions plante-pathogène, y compris la pathogenèse et les mécanismes de défense. Il peut être utilisé par les champignons dans des stratégies symbiotiques conduisant à la promotion de la croissance des plantes et à la modification des mécanismes de défense basaux des plantes .
Réponses aux auxines chez les mousses
Des recherches ont montré que l'IAA-d2 peut induire des réponses aux auxines typiques telles que l'élongation des gamétophites chez les espèces de mousses, suggérant des fonctions biologiques conservées chez les plantes terrestres .
Synthèse microbienne pour le développement des plantes
Certaines souches microbiennes, telles qu'Enterobacter sp., ont été identifiées avec des capacités remarquables à produire de l'IAA-d2, ce qui est crucial pour leur rôle dans l'amélioration du développement des plantes .
Régulation médiée par les rhizobactéries
Les niveaux d'IAA-d2 sont régulés par les rhizobactéries favorisant la croissance des plantes, qui peuvent synthétiser l'IAA-d2 à partir de précurseurs tels que l'indole-3-acétonitrile, influençant ainsi positivement la croissance des plantes .
Mécanisme D'action
Target of Action
Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a variant of indole-3-acetic acid (IAA), which is the most common natural plant growth hormone of the auxin class . The primary targets of this compound are plant cells, where it induces cell elongation and division .
Mode of Action
The compound interacts with its targets by binding to auxin receptors in plant cells. This binding triggers a signal transduction pathway that leads to changes in gene expression. These changes result in the promotion of cell elongation and division .
Biochemical Pathways
The biosynthesis of IAA in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
The pharmacokinetics of Indole-3-acetic-2,2-d2 acid, like other plant hormones, involves its absorption, distribution, metabolism, and excretion (ADME) in plant tissues. Deuterium substitution in drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the promotion of cell elongation and division in plant tissues . This leads to various physiological effects, such as promoting root initiation, leaf morphogenesis, and vasculature network development .
Propriétés
IUPAC Name |
2,2-dideuterio-2-(1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-BFWBPSQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584049 | |
| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24420-86-8 | |
| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


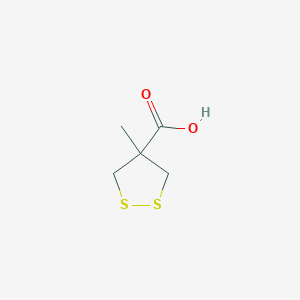
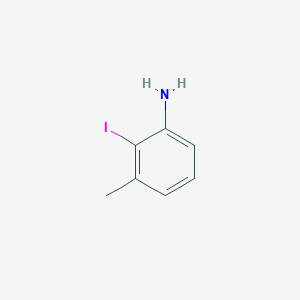
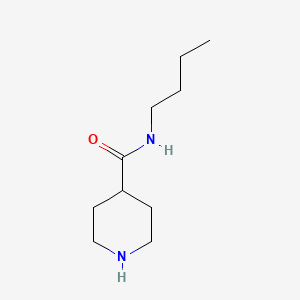


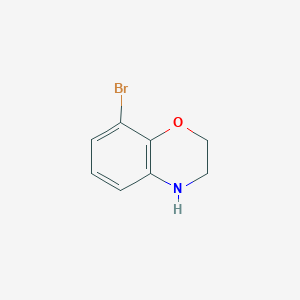
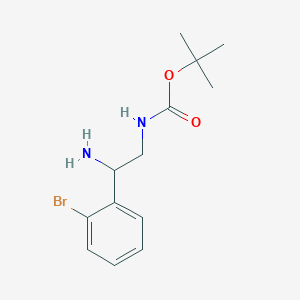

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)
